molecular formula C9H15N3O B13167383 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B13167383
M. Wt: 181.23 g/mol
InChI Key: YKPLWLOZFLRDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . This process can be facilitated by the presence of iodine and a base, promoting intramolecular C–O bond formation and subsequent rearrangement at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, inhibiting their activity and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of both the piperidine ring and the oxadiazole moiety

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-(2-methylpiperidin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-6-8(4-3-5-10-6)9-12-11-7(2)13-9/h6,8,10H,3-5H2,1-2H3

InChI Key

YKPLWLOZFLRDJB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C2=NN=C(O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.